Saroglitazar Magnesium is a first-in-class, dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, predominantly acting on PPARα with moderate PPARγ activity. Commercially supplied as a 2:1 magnesium salt, this specific compound form is engineered to overcome the physicochemical limitations of the free acid, offering optimized solubility, handling, and formulation compatibility. For industrial and research buyers, Saroglitazar Magnesium serves as a critical active pharmaceutical ingredient (API) and reference standard in the development of therapeutics for diabetic dyslipidemia, hypertriglyceridemia, and non-alcoholic steatohepatitis (NASH). Its specific dual-activation profile allows for simultaneous lipid-lowering and insulin-sensitizing effects, making it a highly utilized compound for advanced metabolic syndrome modeling and solid oral dosage manufacturing.
Procurement substitution of Saroglitazar Magnesium with its free acid form, alternative salts (e.g., sodium or calcium), or single-target PPAR agonists (such as pioglitazone or fenofibrate) introduces severe process and performance liabilities. The free acid of Saroglitazar exhibits poor thermodynamic stability, challenging compressibility, and higher susceptibility to degradation, which compromises pharmaceutical scale-up and reproducibility[1]. By contrast, the amorphous magnesium salt provides strictly controlled impurity profiles and consistent dissolution kinetics essential for wet granulation and tablet compression [1]. Furthermore, substituting Saroglitazar Magnesium with common glitazones or fibrates fails to replicate its specific partial-γ/full-α agonism, leading either to incomplete metabolic control or the onset of classic PPARγ-mediated adverse effects like fluid retention and weight gain [2].
For pharmaceutical manufacturing and formulation research, the selection of the magnesium salt over the free acid is a critical procurement decision. Patents detailing the synthesis of Saroglitazar highlight that the amorphous magnesium salt resolves the mechanical and chemical instability inherent to the free acid [1]. The free acid form is prone to differential hydrolysis and oxidation, leading to rapid discoloration and tablet crumbling upon storage. The magnesium salt (2:1 stoichiometry) provides superior compressibility, density, and dissolution rates, ensuring a shelf-stable API suitable for commercial solid oral dosage forms [1].
| Evidence Dimension | Formulation Stability and Compressibility |
| Target Compound Data | Saroglitazar Magnesium (Amorphous): High stability, controlled impurity profile, optimal compressibility |
| Comparator Or Baseline | Saroglitazar Free Acid: Prone to differential hydrolysis, oxidation, and mechanical crumbling |
| Quantified Difference | Magnesium salt provides superior resistance to degradation and prevents tablet crumbling during long-term storage. |
| Conditions | Solid-state storage and wet granulation compression |
Dictates the choice of API form for any laboratory or industrial buyer intending to formulate solid oral dosages or conduct long-term stability studies.
Saroglitazar Magnesium is specifically designed to provide a highly skewed dual-activation profile, which is critical for researchers needing potent lipid-lowering without severe adipogenic side effects. In transactivation assays, Saroglitazar demonstrates an EC50 of 0.65 pM for PPARα and 3 nM for PPARγ [1]. This contrasts sharply with pioglitazone, which is a full PPARγ agonist, and fenofibrate, a pure PPARα agonist. The picomolar affinity for PPARα ensures maximum triglyceride clearance, while the nanomolar affinity for PPARγ provides sufficient insulin sensitization without triggering the full suite of γ-mediated toxicities [1].
| Evidence Dimension | PPARα / PPARγ EC50 |
| Target Compound Data | Saroglitazar: 0.65 pM (α) / 3 nM (γ) |
| Comparator Or Baseline | Pioglitazone (γ-selective) / Fenofibrate (α-selective) |
| Quantified Difference | Orders of magnitude higher affinity for PPARα while maintaining moderate, non-toxic PPARγ engagement. |
| Conditions | HepG2 cell transactivation assay |
Enables procurement for metabolic disease models where simultaneous lipid and glucose control is required without the fluid retention associated with traditional glitazones.
When selecting a benchmark compound for dyslipidemia models, Saroglitazar Magnesium offers quantitatively superior lipid clearance compared to standard glitazones. In preclinical models, a 10 mg/kg dose of Saroglitazar achieved an 89.8% reduction in serum triglycerides and a 91% reduction in the TG/HDL-C ratio [1]. In contrast, pioglitazone administered at a much higher dose of 30 mg/kg only achieved a 27% reduction in triglycerides [1]. This massive differential in potency justifies the procurement of Saroglitazar for high-fat diet and metabolic syndrome models where robust lipid lowering is the primary endpoint.
| Evidence Dimension | Serum Triglyceride (TG) Reduction |
| Target Compound Data | Saroglitazar: 89.8% reduction at 10 mg/kg |
| Comparator Or Baseline | Pioglitazone: 27% reduction at 30 mg/kg |
| Quantified Difference | 62.8% greater TG reduction using one-third of the dose. |
| Conditions | Preclinical dyslipidemia model (db/db mice / high-fat diet models) |
Provides researchers with a highly potent, low-dose positive control for lipid-lowering assays, reducing the required API volume and minimizing off-target high-dose effects.
Saroglitazar Magnesium is the required API form for wet granulation and tablet compression studies. Its amorphous magnesium salt structure prevents the mechanical crumbling and oxidative degradation seen with the free acid, making it the only viable choice for scale-up and shelf-life testing [1].
Due to its distinct picomolar PPARα and nanomolar PPARγ affinity, this compound is a highly effective reference standard for evaluating dual-action therapeutics in choline-deficient, high-fat diet models, where it successfully reduces steatosis and hepatic fibrosis without causing glitazone-induced weight gain .
In comparative pharmacology, Saroglitazar Magnesium serves as a superior positive control over pioglitazone or fenofibrate for triglyceride and LDL-C reduction assays, achieving near 90% TG reduction at low doses (10 mg/kg) [2].